![molecular formula C20H17N B14440690 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 78018-73-2](/img/structure/B14440690.png)
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclotransamination to yield the target bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of ketones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of alkylated products.
Scientific Research Applications
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
Biological Activity: It interacts with molecular targets such as calcium channels and protein kinases, modulating their activity and leading to therapeutic effects.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion through both physisorption and chemisorption.
Comparison with Similar Compounds
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other cyclopenta[b]pyridine derivatives:
Properties
CAS No. |
78018-73-2 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C20H17N/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14H,7,12-13H2 |
InChI Key |
QUWRMDNZQLATSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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